molecular formula C13H18BrNO B11995688 N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide CAS No. 304664-18-4

N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide

Cat. No.: B11995688
CAS No.: 304664-18-4
M. Wt: 284.19 g/mol
InChI Key: RFSVCAULYXKUNT-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide typically involves the reaction of 4-bromophenethylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The amide moiety can form hydrogen bonds with biological molecules, influencing their function and stability. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethylamine: Similar structure but lacks the dimethylpropanamide moiety.

    N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of a dimethylpropanamide group.

    Ethyl 2-(4-bromophenyl)acetate: Contains an ester group instead of an amide group

Uniqueness

N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

304664-18-4

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H18BrNO/c1-13(2,3)12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

RFSVCAULYXKUNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CC=C(C=C1)Br

Origin of Product

United States

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